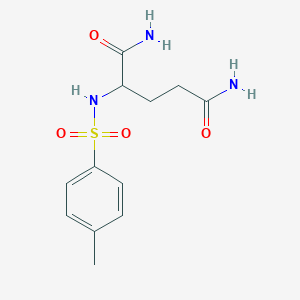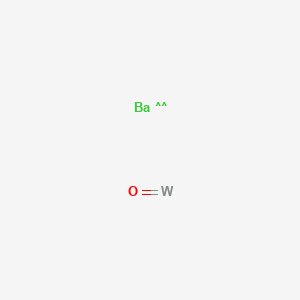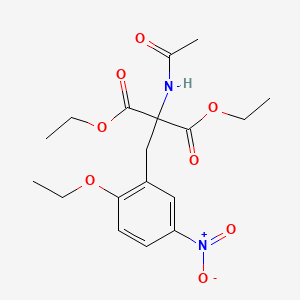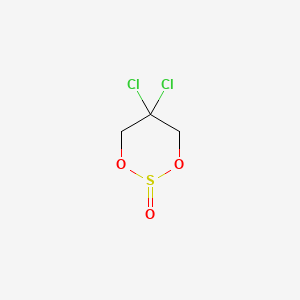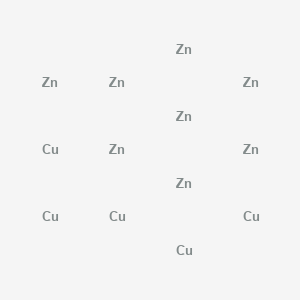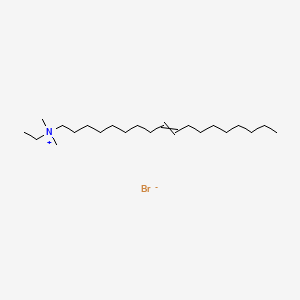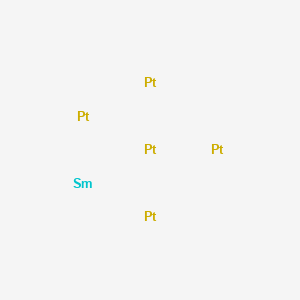
Platinum--samarium (5/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum–samarium (5/1) is a binary inorganic compound composed of platinum and samarium. This intermetallic compound forms crystals and has the chemical formula PtSm.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platinum–samarium (5/1) can be synthesized by fusing stoichiometric amounts of pure platinum and samarium. The fusion process involves heating the elements to a high temperature until they form a homogeneous mixture. The compound crystallizes in a rhombic crystal system with specific cell parameters .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves high-temperature fusion techniques. The compound melts congruently at approximately 1810°C, indicating the need for controlled high-temperature environments during production .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum–samarium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both platinum and samarium.
Common Reagents and Conditions:
Oxidation: Platinum–samarium (5/1) can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve hydrogen or other reducing agents to alter the oxidation state of the compound.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of new compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of platinum and samarium, while substitution reactions can yield various halide compounds .
Applications De Recherche Scientifique
Platinum–samarium (5/1) has several scientific research applications, including:
Chemistry: The compound is studied for its unique catalytic properties and potential use in various chemical reactions.
Biology: Research explores its potential as a bioimaging agent and its interactions with biological molecules.
Medicine: Investigations into its anticancer properties and potential use in metallotherapeutics are ongoing.
Industry: The compound’s high melting point and stability make it suitable for high-temperature industrial applications
Mécanisme D'action
The mechanism by which platinum–samarium (5/1) exerts its effects involves interactions at the molecular level. The compound can interact with DNA and other cellular components, leading to various biological effects. The specific pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Platinum–samarium (1/1): Another binary compound with a different stoichiometric ratio.
Samarium Compounds: Including samarium chloride, samarium nitrate, and samarium oxalate, which exhibit different properties and applications.
Uniqueness: Platinum–samarium (5/1) is unique due to its specific stoichiometric ratio, high melting point, and distinct crystal structure. These properties differentiate it from other platinum and samarium compounds, making it a subject of interest in various scientific fields .
Propriétés
Numéro CAS |
12137-93-8 |
|---|---|
Formule moléculaire |
Pt5Sm |
Poids moléculaire |
1125.8 g/mol |
Nom IUPAC |
platinum;samarium |
InChI |
InChI=1S/5Pt.Sm |
Clé InChI |
GDNBYHSOZYINOC-UHFFFAOYSA-N |
SMILES canonique |
[Sm].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
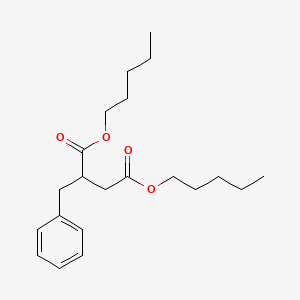
![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
